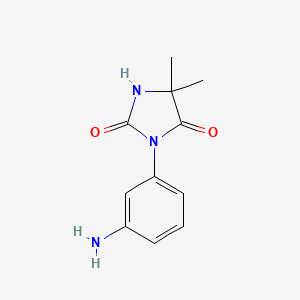

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dion

Übersicht

Beschreibung

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dion: wurde aufgrund seiner Wechselwirkung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen in verschiedenen sensorischen Anwendungen eingesetzt. Diese Wechselwirkung ist entscheidend für homogene Assays und heterogene Detektion, die an der Grenzfläche des Sensormaterials oder innerhalb der gesamten Probe stattfinden können .

Biologische Markierung

Die Fähigkeit der Verbindung, mit Diolen zu interagieren, ermöglicht auch die Verwendung in der biologischen Markierung. Diese Anwendung ist von Bedeutung für die Verfolgung und Beobachtung biologischer Prozesse in der Forschung und medizinischen Diagnostik .

Proteinmanipulation und -modifikation

Forscher haben This compound zur Manipulation und Modifikation von Proteinen eingesetzt. Dies ist besonders nützlich bei der Untersuchung der Proteinfunktion und -struktur sowie bei der Entwicklung neuer therapeutischer Strategien .

Trennungstechnologien

Die Wechselwirkung der Verbindung mit Diolen ist vorteilhaft in Trennungstechnologien. Es kann zur selektiven Trennung von Molekülen verwendet werden, was sowohl in der analytischen Chemie als auch in biochemischen Präparationen unerlässlich ist .

Entwicklung von Therapeutika

Es besteht das Potenzial für This compound, bei der Entwicklung von Therapeutika eingesetzt zu werden. Seine Wechselwirkungen mit biologischen Molekülen können genutzt werden, um Medikamente zu entwickeln, die auf bestimmte Pfade oder molekulare Strukturen abzielen .

Elektrophorese glykosylierter Moleküle

Die Verbindung wurde in der Elektrophorese glykosylierter Moleküle eingesetzt. Diese Anwendung ist besonders relevant im Bereich der Diabetesforschung, wo die Überwachung der Glykosylierung von Proteinen wichtig ist .

Baustoffe für analytische Methoden

This compound: kann als Baustein für Mikropartikel und Polymere dienen, die in analytischen Methoden verwendet werden. Dazu gehört die Verwendung in Polymeren zur kontrollierten Freisetzung von Insulin, was erhebliche Auswirkungen auf die Diabetesbehandlung haben könnte .

Nicht-enzymatische Glukose-Sensorik

Ein Sensor auf Basis von 3-Aminophenylboronsäure, einer verwandten Verbindung, wurde zur nicht-enzymatischen Detektion von Glukose entwickelt. Dieser Sensor weist eine niedrige Nachweisgrenze und eine hohe Selektivität gegenüber Glukose auf, was für klinische Anwendungen entscheidend ist .

Wirkmechanismus

Target of Action

The primary target of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . The overexpression of FolRα in cancer cells and its restricted expression in normal tissues make it an attractive target for cancer therapy .

Mode of Action

3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . This ADC binds to FolRα with high affinity and is internalized rapidly into target positive cells . Once inside the cell, the ADC releases a tubulin-targeting cytotoxin known as 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The released cytotoxin, 3-aminophenyl hemiasterlin, targets tubulin, a globular protein that is a major component of the cytoskeleton . By targeting tubulin, the cytotoxin disrupts the normal function of the cytoskeleton, leading to cell death . This process is part of the broader biochemical pathway known as the tubulin polymerization pathway .

Pharmacokinetics

STRO-002, the ADC containing 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione, is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . A single dose of STRO-002 induced significant tumor growth inhibition . In addition, combination treatment with carboplatin or Avastin further increased STRO-002 efficacy in xenograft models .

Action Environment

The action of 3-(3-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione can be influenced by the tumor microenvironment . The ADC is linked to the cytotoxin through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This allows for a specific delivery and cytotoxic profile in tumor cells .

Eigenschaften

IUPAC Name |

3-(3-aminophenyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-4-7(12)6-8/h3-6H,12H2,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQJGNKUQTUVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

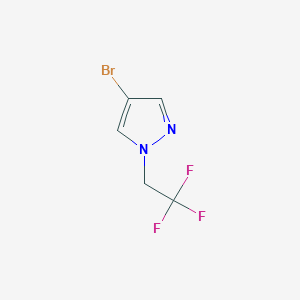

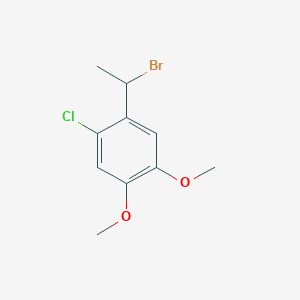

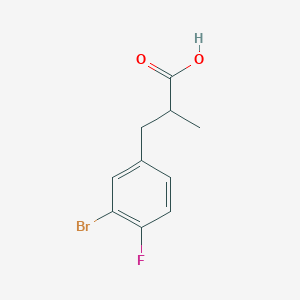

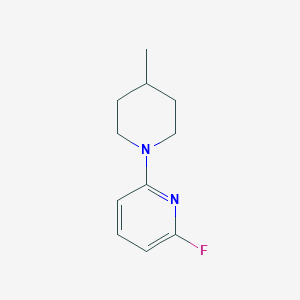

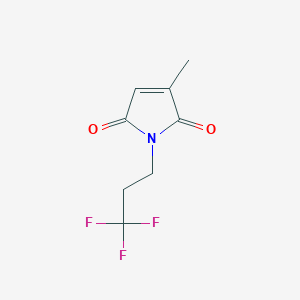

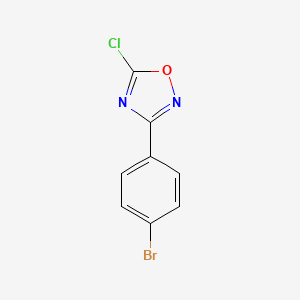

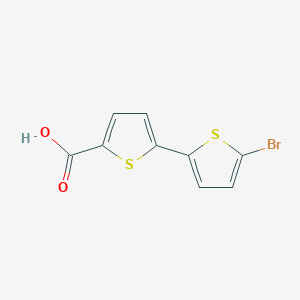

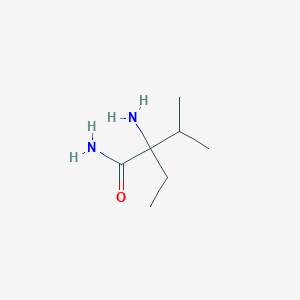

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromopyrazol-1-yl)phenyl]methanol](/img/structure/B1526463.png)